molecular formula C29H34ClFN6O2 B1192551 DDO-2117

DDO-2117

货号: B1192551
分子量: 553.08
InChI 键: PVXYYWORFYROCX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

DDO-2117 is a small-molecule inhibitor targeting the protein-protein interaction (PPI) between mixed-lineage leukemia 1 (MLL1) and WD40-repeat protein 5 (WDR5), a critical regulatory complex in histone H3 lysine 4 methylation (H3K4me) and oncogenic gene expression . Developed by the You Qidong research group at China Pharmaceutical University, this compound was structurally optimized from earlier lead compounds like WDR5-45. Key modifications include:

  • Replacement of a nitro group with a 4-aminocarbonylphenyl moiety to enhance hydrogen bonding with Asp107 in WDR5 .
  • Introduction of a long-chain primary amine to improve solvent-accessible interactions .

This compound exhibits sub-nanomolar binding affinity (Kd = 13.6 nM, IC50 = 7.6 nM) for WDR5 and demonstrates potent antiproliferative activity in MLL-rearranged leukemia cell lines (e.g., MV4-11, GI50 = 7.6 µM) . Its mechanism involves disrupting the MLL1-WDR5 interface, thereby downregulating oncogenic HOX and MEIS-1 gene expression .

属性

分子式

C29H34ClFN6O2

分子量

553.08

IUPAC 名称

5-Amino-N-(4'-(4-aminobutanamido)-4-(4-methylpiperazin-1-yl)-[1,1'-biphenyl]-3-yl)-2-chloro-4-fluoro-3-methylbenzamide

InChI

InChI=1S/C29H34ClFN6O2/c1-18-27(30)22(17-23(33)28(18)31)29(39)35-24-16-20(7-10-25(24)37-14-12-36(2)13-15-37)19-5-8-21(9-6-19)34-26(38)4-3-11-32/h5-10,16-17H,3-4,11-15,32-33H2,1-2H3,(H,34,38)(H,35,39)

InChI 键

PVXYYWORFYROCX-UHFFFAOYSA-N

SMILES

O=C(NC1=CC(C2=CC=C(NC(CCCN)=O)C=C2)=CC=C1N3CCN(C)CC3)C4=CC(N)=C(F)C(C)=C4Cl

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>3 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

DDO 2117;  DDO2117;  DDO-2117

产品来源

United States

相似化合物的比较

Comparison with Similar Compounds

The following table compares DDO-2117 with structurally or functionally related WDR5 inhibitors:

Compound Target Affinity (IC50/Kd) Cellular Activity (GI50) Key Structural Features Advantages/Limitations
This compound IC50 = 7.6 nM 7.6 µM (MV4-11) 4-aminocarbonylphenyl, solvent-exposed amine High potency, selective WDR5 binding
OICR-9429 Kd = 30–93 nM Not reported Pyridone core, morpholino solvated group Competitive displacement (Kdisp = 64 nM)
DDO-2084 IC50 = 1.65 µM (in vitro) 17.7 µM (MV4-11) N-(2-(4-methylpiperazin-1-yl)phenyl)acetamide Moderate activity, limited selectivity
DDO-2093 IC50 < 10 nM Moderate (cell assays) Triazole-substituted benzamide Improved solubility vs. This compound
WDR5-0102 IC50 = ~250 nM Not reported Peptidomimetic scaffold Poor cellular permeability

Key Findings:

Potency : this compound outperforms first-generation inhibitors (e.g., WDR5-0102) by >30-fold in target affinity .

Structural Flexibility : Unlike OICR-9429, which relies on rigid pyridone interactions, this compound’s solvent-exposed amine allows adaptive binding to WDR5’s hydrophobic pocket .

Cellular Efficacy : this compound shows superior GI50 values compared to DDO-2084, attributed to its optimized binding to WDR5’s arginine pocket .

Limitations : Despite high potency, this compound’s in vivo efficacy remains unproven, whereas DDO-2093 demonstrated tumor growth inhibition in murine models .

Research Findings and Challenges

Mechanistic Insights

  • Binding Mode : this compound occupies WDR5’s arginine-binding pocket, displacing the WIN motif of MLL1 (Fig. 7 in ). Critical interactions include hydrogen bonds with Asp107 and Cys261 .

Clinical Translation Barriers

  • Limited in vivo data and moderate aqueous solubility hinder this compound’s progression, whereas OICR-9429 and DDO-2093 exhibit better pharmacokinetic profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
DDO-2117
Reactant of Route 2
Reactant of Route 2
DDO-2117

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。